An In-depth Technical Guide on 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone as a Glycosidase Inhibitor
An In-depth Technical Guide on 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone as a Glycosidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone, a potent inhibitor of glycosidases. The document delves into the inhibitor's mechanism of action as a transition state analog, its chemical synthesis, and its critical role in the study of O-GlcNAc cycling and the development of more selective therapeutic agents. Detailed experimental protocols for its synthesis and kinetic analysis are provided to enable researchers to effectively utilize this compound in their work.
Introduction: The Significance of Glycosidase Inhibition
Glycoside hydrolases (glycosidases) are a ubiquitous class of enzymes that catalyze the cleavage of glycosidic bonds in carbohydrates and glycoconjugates. These enzymes play fundamental roles in a vast array of biological processes, from digestion and metabolism to cellular signaling and pathogenesis. The dynamic post-translational modification of proteins with O-linked β-N-acetylglucosamine (O-GlcNAc) is a critical signaling mechanism regulated by the interplay of O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), a specific type of glycosidase. Dysregulation of O-GlcNAc cycling has been implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, type 2 diabetes, and cancer.[1][2][3]
The development of potent and selective glycosidase inhibitors is therefore of paramount importance for both basic research and therapeutic applications. These molecular tools allow for the controlled modulation of glycosidase activity, enabling the elucidation of complex biological pathways and providing starting points for drug discovery programs. 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone, also known as lactone oxime N-acetylglucosamine (LOGNAc), has emerged as a significant player in this field. While it is a key intermediate in the synthesis of the widely used but non-selective OGA inhibitor PUGNAc, LOGNAc itself possesses intrinsic inhibitory activity and serves as a valuable scaffold for the design of next-generation glycosidase inhibitors.[4][5] This guide will provide an in-depth exploration of the science and application of this important molecule.
Mechanism of Action: Mimicking the Transition State
The profound catalytic power of glycosidases stems from their ability to stabilize the highly transient, high-energy transition state of the glycosidic bond cleavage reaction.[6] For retaining β-glycosidases, this process involves the formation of an oxocarbenium ion-like transition state, characterized by a flattened ring conformation (such as a half-chair or boat) and significant positive charge development at the anomeric carbon.[7][8]
2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone is a potent competitive inhibitor of β-N-acetylglucosaminidases precisely because its structure closely mimics this transition state.[6] The key features contributing to this mimicry are:
-
Planar Lactone Ring: The sp²-hybridized carbon of the lactone carbonyl group forces the ring into a flattened conformation, resembling the geometry of the oxocarbenium ion intermediate.[6]
-
Endocyclic Oxygen: The presence of the endocyclic oxygen atom is a feature it shares with the natural substrate, unlike many other classes of inhibitors.[6]
-
Hydroximo Group: The hydroximo (=N-OH) group at the anomeric position further enhances its inhibitory potency compared to the simple lactone. While not possessing a formal positive charge, the electronic distribution within the hydroximo-lactone moiety is thought to effectively engage with active site residues that stabilize the developing positive charge of the true transition state.
It is noteworthy that while LOGNAc is a good inhibitor, it is significantly less potent than its derivative, PUGNAc (O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenyl carbamate).[9] This suggests that the phenyl carbamate group of PUGNAc makes additional favorable interactions within the enzyme's active site, highlighting a key area for synthetic modification to improve affinity and selectivity.[9]
Chemical Synthesis
The synthesis of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone is a multi-step process that typically starts from the readily available D-glucosamine hydrochloride. The key synthetic transformations involve the protection of hydroxyl groups, oxidation to the corresponding lactone, and finally, the formation of the hydroximo group.
A common synthetic route involves the initial conversion of D-glucosamine hydrochloride to a protected N-acetylated derivative, such as 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranose.[10] This intermediate is then oxidized to the corresponding 2-acetamido-2-deoxy-D-glucono-1,5-lactone. The final step is the reaction of the lactone with hydroxylamine to yield the desired 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone.[4][11]
Detailed Experimental Protocol: Synthesis of 2-Acetamido-2-deoxy-D-glucono-1,5-lactone
This protocol is adapted from procedures described for the synthesis of related compounds.[10]
Step 1: Synthesis of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranose
-
D-glucosamine hydrochloride is converted to 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranose following established two-step procedures.[10] This typically involves N-acetylation followed by O-acetylation.
Step 2: Oxidation to 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucono-1,5-lactone
-
To a solution of the protected glucopyranose (1 equivalent) in an anhydrous solvent such as dichloromethane, add activated manganese dioxide (MnO₂) (excess, e.g., 20 equivalents).[10]
-
Reflux the mixture for several hours (e.g., 20 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[10]
-
Upon completion, cool the reaction mixture and filter off the MnO₂.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the protected lactone.
Step 3: Oximation to 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone (LOGNAc)
-
The protected lactone from Step 2 would first be deprotected to yield 2-acetamido-2-deoxy-D-glucono-1,5-lactone. This can be achieved using a mild base such as ammonia in methanol.[10]
-
The deprotected lactone is then dissolved in a suitable solvent, such as pyridine or an alcohol.
-
Hydroxylamine hydrochloride, often with a base like sodium acetate to liberate the free hydroxylamine, is added to the solution.
-
The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.
-
The product is then isolated and purified, typically by crystallization or chromatography.
Applications in Research and Drug Development
A Tool for Studying O-GlcNAc Cycling
2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone and its derivatives are invaluable tools for investigating the complex roles of O-GlcNAc signaling. By inhibiting OGA, these compounds lead to an accumulation of O-GlcNAcylated proteins in cells, allowing researchers to study the downstream effects of this modification on various cellular processes.[5] For example, the use of OGA inhibitors has been instrumental in demonstrating the interplay between O-GlcNAcylation and phosphorylation in signal transduction pathways.[2]
A Scaffold for Novel Drug Discovery
The non-selective nature of early OGA inhibitors like PUGNAc, which also inhibit lysosomal hexosaminidases, has driven the development of more specific inhibitors.[12] The 2-acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone core serves as an excellent starting point for the design of such selective inhibitors. Structure-activity relationship (SAR) studies on derivatives, such as the sulfonylhydrazones and semicarbazones, have provided crucial insights into the molecular features that govern potency and selectivity.[3][13] Computational modeling and kinetic analyses of these derivatives have revealed that modifications to the aglycone part of the inhibitor can significantly impact its binding affinity for OGA versus other hexosaminidases.[3]
| Derivative Class | Target Enzymes | Potency (Ki) | Selectivity | Reference |
| Sulfonylhydrazones | hOGA, hHexB | Nanomolar range (e.g., 27 nM for hOGA) | Low | [3] |
| Semicarbazones | hOGA, HexA/HexB | Nanomolar to submicromolar range | Moderate | [13] |
Kinetic Analysis of Glycosidase Inhibition
To characterize the inhibitory potency of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone and its derivatives, rigorous enzyme kinetic studies are essential. The inhibition constant (Ki) is a key parameter that quantifies the affinity of the inhibitor for the enzyme.
Experimental Protocol: Determination of Ki
This protocol is a generalized procedure based on methods used for the kinetic analysis of OGA inhibitors.[3][13]
-
Enzyme and Substrate Preparation:
-
Recombinant human OGA (hOGA) is expressed and purified.
-
A chromogenic or fluorogenic substrate, such as p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc) or 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MU-GlcNAc), is used.
-
-
Inhibition Assay:
-
Set up a series of reactions in a suitable buffer (e.g., phosphate buffer at pH 7.4).
-
Each reaction should contain a fixed concentration of the enzyme.
-
Vary the concentrations of both the substrate and the inhibitor across a range of concentrations.
-
Initiate the reaction by adding the enzyme and monitor the rate of product formation over time using a spectrophotometer or fluorometer.
-
-
Data Analysis:
-
Determine the initial reaction velocities (v₀) for each substrate and inhibitor concentration.
-
Plot the data using methods such as the Dixon plot (1/v₀ vs. [I]) or the Cornish-Bowden plot ([S]/v₀ vs. [I]) to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed).[13]
-
For competitive inhibition, the Ki can be determined by linear regression of the data from the Dixon plots.
-
Conclusion and Future Perspectives
2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone is a fundamentally important molecule in the field of glycobiology and drug discovery. Its ability to mimic the transition state of glycosidase-catalyzed reactions makes it a potent inhibitor and a valuable tool for studying the intricate roles of enzymes like OGA. While its own therapeutic potential may be limited by selectivity issues, its core structure has proven to be a highly successful scaffold for the development of more sophisticated and selective inhibitors. The ongoing research into the synthesis and biological evaluation of derivatives of this hydroximo-lactone will undoubtedly lead to the discovery of novel therapeutic agents for a range of diseases characterized by aberrant glycosidase activity. The detailed synthetic and analytical protocols provided in this guide are intended to empower researchers to further explore the potential of this fascinating class of molecules.
References
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Kiss, M., Timári, I., Barna, T., Mészáros, Z., Slámová, K., Bojarová, P., Křen, V., Hayes, J. M., & Somsák, L. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. International Journal of Molecular Sciences, 23(3), 1037. [Link]
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He, Y., Bubb, A. K., Stubbs, K. A., Gloster, T. M., & Davies, G. J. (2011). Inhibition of a bacterial O-GlcNAcase homologue by lactone and lactam derivatives: structural, kinetic and thermodynamic analyses. Amino acids, 40(3), 829–839. [Link]
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Kiss, M., Szabó, E., Bocska, B., Sinh, L. T., Fernandes, C. P., Timári, I., Hayes, J. M., Somsák, L., & Barna, T. (2021). Nanomolar inhibition of human OGA by 2-acetamido-2-deoxy-D-glucono-1,5-lactone semicarbazone derivatives. European journal of medicinal chemistry, 223, 113649. [Link]
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Kiss, M., Timári, I., Barna, T., Mészáros, Z., Slámová, K., Bojarová, P., Křen, V., Hayes, J. M., & Somsák, L. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. International Journal of Molecular Sciences, 23(3), 1037. [Link]
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Kiss, M., Timári, I., Barna, T., Mészáros, Z., Slámová, K., Bojarová, P., Křen, V., Hayes, J. M., & Somsák, L. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. International Journal of Molecular Sciences, 23(3), 1037. [Link]
- Ardèvol, A., & Rovira, C. (2015). Reaction mechanisms in carbohydrate-active enzymes: glycoside hydrolases and glycosyltransferases. Bioorganic chemistry, 61, 69-83.
- He, Y., Bubb, A. K., Stubbs, K. A., Gloster, T. M., & Davies, G. J. (2011). Inhibition of a bacterial O-GlcNAcase homologue by lactone and lactam derivatives: structural, kinetic and thermodynamic analyses. Amino acids, 40(3), 829–839.
- Zachara, N. E., & Hart, G. W. (2004). O-GlcNAc a sensor of cellular state: the role of the nutrient-sensitive O-GlcNAc modification in the nucleus and cytoplasm. Biochimica et Biophysica Acta (BBA)-General Subjects, 1673(1-2), 1-14.
- Kiss, M., Szabó, E., Bocska, B., Sinh, L. T., Fernandes, C. P., Timári, I., Hayes, J. M., Somsák, L., & Barna, T. (2021). Nanomolar inhibition of human OGA by 2-acetamido-2-deoxy-D-glucono-1,5-lactone semicarbazone derivatives. European journal of medicinal chemistry, 223, 113649.
- Beer, D., Maloisel, J. L., Rast, D. M., & Vasella, A. (1990). Synthesis of 2-Acetamido-2-deoxy-D-gluconhydroximolactone- and Chitobionhydroximolactone-DerivedN-Phenylcarbamates, Potential Inhibitors of ?-N-Acetylglucosaminidase. Helvetica Chimica Acta, 73(7), 1918-1922.
- Macauley, M. S., Bubb, A. K., Martínez-Fleites, C., Davies, G. J., & Vocadlo, D. J. (2005). A divergent synthesis of 2-acyl derivatives of PUGNAc yields selective inhibitors of O-GlcNAcase. Journal of the American Chemical Society, 127(47), 16572-16573.
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